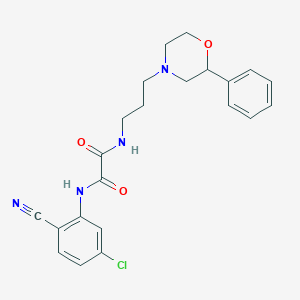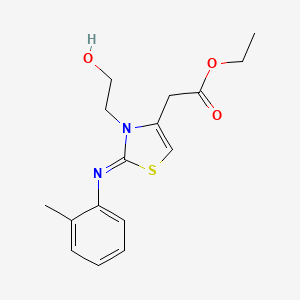
6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine, also known as 6,6'-BTBP, is a type of organic compound with a structure composed of two pyridine rings and two oxazole rings connected by a central carbon atom. It is a versatile platform for many chemical and biological applications due to its unique structure. This compound has been widely studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Photoluminescence and Emission Properties
- Luminescence Lifetime Enhancement : Mononuclear ruthenium(II)-terpyridine complexes with mixed ligands show significantly increased emission lifetimes, attributed to the manipulation of sigma-donor strength of ligands (Duati et al., 2003).
- Photoluminescent Emission in Rhenium(I) Complexes : Rhenium(I) diimine complexes with bipyridine ligands substituted by oxadiazole moieties exhibit efficient photoluminescent emission, influenced by the substitution position of the moieties (Li et al., 2013).
Supramolecular Chemistry
- Supramolecular Switching : A biradical compound featuring a similar bipyridine structure demonstrated the ability to switch between high and low-spin states, highlighting its potential in supramolecular chemistry (Konno et al., 2013).
Coordination Chemistry
- Chelating Tertiary Phosphine Oxides Synthesis : The synthesis of chelating ligands involving bipyridine structures shows potential in coordination chemistry, particularly for f-block element ions (Zakirova et al., 2017).
- Novel Tetra- and Hexa-dentate Ligands : The creation of novel ligands from bipyridine derivatives demonstrates their utility in forming complex structures with metals like zinc(II) (Baxter et al., 1992).
Catalysis
- Enantioselection in Asymmetric Hydrosilylation : The use of a chiral bipyridine ligand in rhodium complexes has shown significant results in enantioselective catalysis (Nishiyam et al., 1993).
Photochemical Applications
Excited State Behavior in Ruthenium(II) Diimine Complexes : Bipyridine-bridged bimetallic complexes exhibit unique luminescence and absorbance spectra, indicating potential applications in photochemical devices (Baba et al., 1995).
Reversible Bond Formation and Cleavage : A bis(chlororuthenium) complex with a bipyridine structure exhibits reversible redox reactions, making it significant in electrochemical studies (Wada et al., 2005).
Optical Properties
- Spectroscopic Properties of Luminescent Rhenium(I) Complexes : The study of rhenium(I) N-heterocyclic carbene complexes containing aromatic diimine ligands, similar in structure to the specified compound, reveals their luminescence properties at room temperature (Xue et al., 1998).
Coordination Properties
Coordination of Strong Field Ligands : The coordination of ligands like 2,2'-bipyridine with metal ions and their effect on electronic and structural properties of complexes highlights the versatility of such compounds in coordination chemistry (Childs et al., 1998).
Platinum-Ruthenium Dinuclear Complex Synthesis : The creation of a dinuclear complex using a bipyridyl xanthene ligand demonstrates its utility in forming multi-metal complexes (Okamura et al., 2004).
Solar Cell Applications
- Dye-Sensitized Solar Cells : Ruthenium polypyridine complexes, including those with bipyridine structures, show promising results in dye-sensitized solar cells, suggesting potential applications in renewable energy (Schwalbe et al., 2009).
Propiedades
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-23(2,3)19-13-29-21(27-19)17-11-7-9-15(25-17)16-10-8-12-18(26-16)22-28-20(14-30-22)24(4,5)6/h7-12,19-20H,13-14H2,1-6H3/t19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVDYSKNROPCL-WOJBJXKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)


![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)
![1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B2421505.png)
![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)
![N-(3-ethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2421514.png)



![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)